ethyl 2-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate
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Description
The compound is a complex organic molecule that includes several functional groups such as an ethyl group, a thiazole ring, a dihydropyridine ring, and a fluorophenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group might be introduced using a Sandmeyer reaction , a common method for introducing halogens into aromatic compounds. The dihydropyridine ring could potentially be formed through a Hantzsch dihydropyridine synthesis , a four-component condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorine atom on the phenyl ring could potentially be reactive, as fluorine is highly electronegative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be interesting to study its biological activity, given the presence of structural features common in many biologically active compounds .
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S/c1-2-29-17(26)9-12-11-30-20(23-12)24-18(27)13-5-4-8-25(19(13)28)10-14-15(21)6-3-7-16(14)22/h3-8,11H,2,9-10H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQWTXNKOHONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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